molecular formula C20H24O5 B11151975 tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate

tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate

Cat. No.: B11151975
M. Wt: 344.4 g/mol
InChI Key: MMTYSOJMOCFHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate is a synthetic benzo[c]chromenone derivative characterized by a bicyclic fused chromenone core (6H-benzo[c]chromen-6-one) substituted with a methyl group at position 3 and a tert-butyl ester-linked acetoxy group at position 1 (). The compound’s molecular formula is C₁₉H₂₂O₅, with an average molecular mass of 330.38 g/mol (). Its structure combines a partially hydrogenated chromenone system (positions 7–10 are saturated) with a bulky tert-butyl ester, which confers distinct steric and electronic properties compared to simpler esters like methyl or ethyl.

Benzo[c]chromenones are pharmacologically relevant scaffolds, often investigated for metal-sensing capabilities () and enzyme inhibition ().

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate

InChI

InChI=1S/C20H24O5/c1-12-9-15(23-11-17(21)25-20(2,3)4)18-13-7-5-6-8-14(13)19(22)24-16(18)10-12/h9-10H,5-8,11H2,1-4H3

InChI Key

MMTYSOJMOCFHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate typically involves several stepsThe reaction conditions often involve the use of reagents such as tert-butyl alcohol, acetic anhydride, and catalysts like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Features Reference
tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate C₁₉H₂₂O₅ 3-methyl, 1-(tert-butyl ester) 330.38 Bulky tert-butyl group enhances lipophilicity; partially saturated core
Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate C₁₉H₂₂O₅ 3-methyl, 1-(isopropyl ester) 330.38 Smaller ester group reduces steric hindrance; similar mass but distinct solubility
Ethyl (3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxyacetate C₂₄H₂₄O₅ 3-methyl, 1-(ethyl ester with phenylacetate) 392.45 Phenyl group introduces aromaticity; higher molecular weight
Butyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate C₂₀H₂₃ClO₅ 3-chloro, 2-(butyl ester) 378.85 Chloro substituent enhances electrophilicity; butyl ester increases chain flexibility
2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid C₁₆H₁₆O₅ 3-methyl, 1-(carboxylic acid) 288.30 Acidic group improves water solubility; potential for salt formation

Key Observations :

Ester Group Influence :

  • The tert-butyl ester (330.38 g/mol) is sterically hindered, likely reducing metabolic degradation compared to smaller esters (e.g., isopropyl or ethyl) .
  • Carboxylic acid derivatives (e.g., ) are more polar, favoring aqueous solubility but limiting membrane permeability .

). Phenylacetate () extends π-conjugation, which may enhance fluorescence properties relevant to sensing applications .

Metal-Binding Properties :

  • Natural benzo[c]chromenones (e.g., urolithins) exhibit selective fluorescence quenching with Fe³⁺ ().
  • The tert-butyl derivative’s ester group may reduce metal-binding efficiency compared to hydroxylated analogues (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) due to steric shielding of the chromenone oxygen .

Enzyme Inhibition :

  • In PDE2 inhibition studies, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (IC₅₀ = 93.24 μM) showed moderate activity, suggesting that esterification (as in the tert-butyl compound) might alter binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.